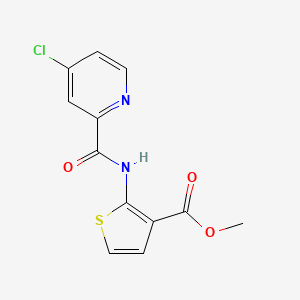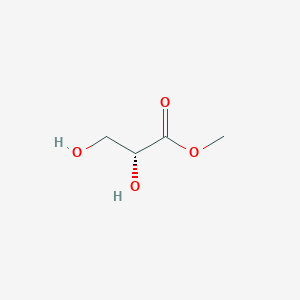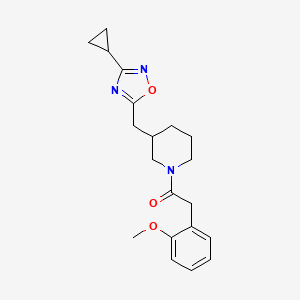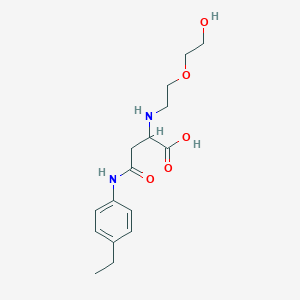
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives often involves cyclization reactions. For example, a novel thiazole derivative can be produced by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of KOH to form 4-methylthio-5-acylthiazoles .
Industrial Production Methods
Industrial production methods for thiazole derivatives typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid can undergo various types of reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Investigated for its potential use in developing new drugs with fewer side effects.
Industry: Used in the production of biocides, fungicides, dyes, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazole-4-carboxylic acid: Another thiazole derivative with similar chemical properties.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid: A compound with both thiazole and indole rings, showing unique biological activities.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A thiadiazole derivative with potential antimicrobial activity.
Uniqueness
5-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGEWXPSPLSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)



![3,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)



![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)


